molecular formula C16H22N2O4 B3163898 Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate CAS No. 886770-00-9

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate

Cat. No. B3163898
CAS RN: 886770-00-9
M. Wt: 306.36 g/mol
InChI Key: MFINXMPWYQMSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate contains a total of 46 bonds, including 24 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Synthetic Chemistry and Environmental Applications

Synthetic Phenolic Antioxidants

A review on the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) highlights the widespread use of these compounds, including derivatives similar to Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate, in various industrial and commercial products. The study underscores the detection of SPAs in various environmental matrices and their potential toxicity, advocating for future research into novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

Another study explores the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, providing insights into the environmental remediation of air toxics. This research may inform the development of novel methods for mitigating pollution related to compounds structurally related to this compound (Hsieh et al., 2011).

Pharmacological Research

N-Dealkylation of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, which include compounds structurally related to the compound , have been studied for their potential in treating depression, psychosis, or anxiety. This research sheds light on the pharmacokinetics and pharmacodynamics of these compounds, which could inform future drug development efforts (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

A comprehensive review of piperazine compounds, focusing on their diverse therapeutic uses, outlines the significant potential of these molecules in drug discovery. This review emphasizes the flexibility of the piperazine scaffold in designing molecules for various diseases, highlighting the importance of substituent modification for enhancing pharmacological properties (Rathi et al., 2016).

properties

IUPAC Name

tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFINXMPWYQMSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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